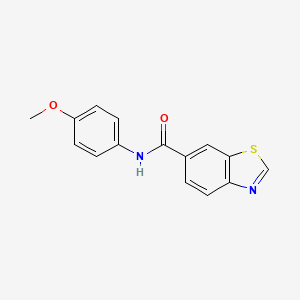

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Description

N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a carboxamide group linked to a 4-methoxyphenyl moiety. This scaffold is of interest in medicinal chemistry due to the pharmacological versatility of benzothiazole derivatives, including anticancer, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNWSUQYHYIZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325768 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681169-01-7 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 4-methoxyaniline with 2-aminobenzenethiol, followed by cyclization and subsequent acylation. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the production of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also emphasized in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Synthetic Reactions and Key Intermediates

The compound is typically synthesized via multi-step routes involving cyclization and coupling reactions (Scheme 1). Key steps include:

Step 1: Formation of the Benzothiazole Core

-

Reagents : 2-Aminothiophenol derivatives react with carboxylic acid derivatives (e.g., 6-nitrobenzoic acid) under cyclization conditions.

-

Conditions : Acidic or basic media (e.g., polyphosphoric acid or NaHCO₃), 80–120°C, 4–12 hours .

Step 3: Carboxamide Formation

-

Reagents : Carboxylic acid intermediate reacts with 4-methoxyaniline using coupling agents (EDC·HCl/HOBt or HATU/DIPEA) .

-

Conditions : Dichloromethane (DCM) or DMF, room temperature, 4–24 hours.

Substitution Reactions

The methoxyphenyl and benzothiazole groups participate in electrophilic and nucleophilic substitutions:

Aromatic Substitution at the Methoxyphenyl Ring

-

Nitration :

-

Reagents : HNO₃/H₂SO₄, 0°C → rt.

-

Product : Nitro group introduced at the para position relative to methoxy.

-

-

Demethylation :

Benzothiazole Ring Modifications

-

Halogenation :

Oxidation of the Methoxyphenyl Group

Reduction of the Carboxamide

Biological Activity-Linked Reactions

The compound’s interactions with biological targets involve reversible covalent bonding:

Tyrosinase Inhibition

-

Mechanism : Coordination of the carboxamide oxygen and sulfur atom to Cu²⁺ in the enzyme’s active site .

-

IC₅₀ : 16.5 ± 0.37 µM (comparable to kojic acid: 15.9 ± 2.5 µM) .

Kinase Inhibition (VEGFR-2/BRAF)

Table 1: Key Synthetic Reactions and Yields

Table 2: Biological Activity Correlations

| Derivative Modification | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Carboxamide | Tyrosinase | 16.5 | |

| 2-Bromo substitution | VEGFR-2 | 0.194 | |

| Demethylated analog | BRAF | 0.071 |

Mechanistic Insights

Scientific Research Applications

N-(4-iodophenyl)-2-methyl-1,3-benzothiazole-6-carboxamide is a compound characterized by an iodophenyl group attached to a benzothiazole ring, further substituted with a carboxamide group. Benzothiazoles are a unique family of compounds that have an affinity for biological receptors . Due to this, benzothiazole derivatives have been investigated for possible uses as diagnostic tools for neurodegenerative diseases, and as inhibitors of stearoyl-coenzyme A desaturase, orexin and LTD4 receptors, histamine H2 antagonists, selective fatty acid amide hydrolase inhibitors, and appetite suppressants . As heterocyclic compounds, benzothiazole derivatives are applicable in chemical research, such as pharmaceuticals, dye synthesis, and polymer chemistry .

Scientific Research Applications

N-(4-iodophenyl)-2-methyl-1,3-benzothiazole-6-carboxamide has applications in scientific research, including:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It is studied for potential biological activities, including anticancer and antimicrobial properties.

- Medicine It is investigated for potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

- Industry It is utilized in developing advanced materials, such as organic semiconductors and nonlinear optical materials.

Benzothiazoles as Anti-cancer drugs

Many efforts have been made to alter the BTA nucleus in order to increase its anticancer properties, as BTA derivatives have recently become a focus in the field . These changes have produced numerous molecules with various pharmacological properties . Imidazobenzothiazoles, polymerized BTAs, and other substituted BTAs like 2-(3,4- dimethoxyphenyl)-5-fluorobenzothiazole showed potent and selective antitumor effects in vitro in the 60 human cancer cell lines screened by the National Cancer Institute (NCI) . When tested on cancer cell lines, they showed impressive anticancer activity . There has been an ongoing push to create novel BTA-based anticancer drugs that target specific enzymes or receptors like topoisomerases, microtubules, cytochrome P450, RAF kinases, farnesyltransferase, DNA, and transforming growth factor-b .

Benzothiazoles as Anti-inflammatory and Analgesic agent

Biological Activity

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 273.31 g/mol

The structural features of N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide include a benzothiazole core, which is known for its diverse biological activities, and a methoxy group that can enhance lipophilicity and bioavailability.

Preliminary studies suggest that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific kinases and proteases, which play critical roles in various signaling pathways associated with cancer and other diseases.

- Oxidative Stress Modulation : There is evidence indicating that this compound may influence oxidative stress pathways, potentially providing protective effects against oxidative damage .

Antioxidant Activity

Research has demonstrated that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits significant antioxidant properties. In vitro studies have shown that it can reduce free radicals effectively, with an IC value comparable to established antioxidants like ascorbic acid .

Anticancer Activity

The compound has shown promising anticancer activity across various cancer cell lines. For example:

These results indicate that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide has a potent cytotoxic effect on cancer cells, suggesting its potential as a lead compound in anticancer drug development.

Tyrosinase Inhibition

Inhibition of the enzyme tyrosinase is another notable biological activity associated with this compound. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies have reported that N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide demonstrates significant inhibition of tyrosinase activity, making it a candidate for cosmetic applications .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives similar to N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide:

- Anticancer Efficacy : A study reported that derivatives with modifications at the benzothiazole ring exhibited varied anticancer activities, with some compounds showing IC values in the low micromolar range against multiple cancer types .

- Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that specific substitutions on the benzothiazole core significantly affect biological activity, particularly in enhancing anticancer properties and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzothiazole Carboxamides

4-Fluoro-5-(2-Fluoro-4-Iodoanilino)-N-(2-Hydroxyethoxy)-1,3-Benzothiazole-6-Carboxamide

- Structure: Features 4-fluoro and 5-(2-fluoro-4-iodoanilino) substituents on the benzothiazole core, with a hydroxyethoxy-linked carboxamide.

- Activity : Acts as a tyrosine kinase inhibitor with antineoplastic properties, approved by the WHO .

- Comparison: The methoxyphenyl group in the target compound may improve solubility compared to the halogen-rich substituents in this analog.

N-(6-Methyl-1,3-Benzothiazol-2-yl)-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide

- Structure : Combines a 6-methylbenzothiazole with a pyridazinecarboxamide moiety.

- Activity: Not explicitly stated, but pyridazine derivatives are often explored for CNS or anti-inflammatory applications.

Heterocyclic Carboxamides with Methoxyphenyl Groups

N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide

- Structure : Pyridazine core with a methyl group at position 1 and a 4-methoxyphenyl carboxamide.

- Properties : Molecular formula C₁₃H₁₃N₃O₃; CAS 749894-70-0 .

- Comparison : The pyridazine ring lacks the sulfur atom present in benzothiazole, altering electronic properties. Sulfur in benzothiazole may enhance metabolic stability or enable disulfide bonding in biological systems.

N-(4-Methoxyphenyl)-6-(1H-Pyrazol-1-yl)Nicotinamide

Thiazole Derivatives with Cardioprotective Activity

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

- Structure : Thiazole core substituted with methoxyphenyl and tetrahydroazepine groups.

- Activity : Demonstrates superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxia response .

- Comparison : While both compounds include methoxyphenyl groups, the thiazole core in this analog may favor interactions with cardiac ion channels, whereas the benzothiazole in the target compound could target enzymes like kinases.

Structural and Functional Analysis Table

| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Differentiators |

|---|---|---|---|---|

| N-(4-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide | Benzothiazole | 6-carboxamide, 4-methoxyphenyl | Not specified (potential TK inhibition) | Methoxy enhances solubility |

| 4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide | Benzothiazole | 4-F, 5-(F/I-anilino), hydroxyethoxy | Tyrosine kinase inhibitor | Halogens enhance reactivity |

| N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | Pyridazine | 1-methyl, 6-oxo, 4-methoxyphenyl | Not specified | Lacks sulfur atom |

| N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide | Thiazole | Methoxyphenyl, tetrahydroazepine | Cardioprotective | Targets muscle hypoxia |

Key Findings and Implications

- Substituent Effects : Methoxyphenyl groups improve solubility but may reduce electrophilic reactivity compared to halogenated analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide?

Answer:

The synthesis involves coupling 1,3-benzothiazole-6-carboxylic acid derivatives with 4-methoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to form the active ester intermediate.

- Microwave-assisted synthesis : Evidence shows microwave irradiation (e.g., 130°C in ethanol for 45 minutes) improves reaction efficiency and yield compared to conventional heating .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole carboxamide moiety, while ethanol is preferred for microwave reactions to reduce side products .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and benzothiazole protons (aromatic δ 7.5–8.5 ppm). - COSY and HSQC resolve overlapping signals .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) reveals planar benzothiazole rings and dihedral angles with the methoxyphenyl group, critical for understanding molecular packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (exact mass: 284.07 g/mol) and fragmentation patterns .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

Initial screening should include:

- Antiproliferative assays : Use MTT or ATP-based viability tests against tumor cell lines (e.g., K562 leukemia) at concentrations 0.1–10 µM, referencing protocols for related benzothiazole kinase inhibitors .

- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida spp.), comparing zones of inhibition to standard agents .

- Enzyme inhibition : Screen against Src/Abl kinases using fluorescence polarization assays, with IC determination via dose-response curves .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

Answer:

SAR strategies include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the benzothiazole 2-position to enhance kinase binding affinity. For example, chloro-substituted analogs in showed improved IC values .

- Scaffold hybridization : Fuse imidazole or triazole rings (as in ) to increase metabolic stability and bioavailability .

- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with Abl kinase’s ATP-binding pocket, guiding rational modifications .

Advanced: What crystallographic data analysis techniques resolve structural ambiguities?

Answer:

- SHELX refinement : Employ SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder, anisotropic displacement parameters, and hydrogen bonding networks. Validate with R-factors (R < 0.05) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between benzothiazole rings) using CrystalExplorer to correlate crystal packing with solubility .

- Twinned data handling : For cases of merohedral twinning, use the TwinRotMat tool in PLATON to refine overlapping reflections .

Advanced: How should researchers address contradictions in bioactivity data across assays?

Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) to rule out false positives from assay-specific artifacts .

- Off-target profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler™) to identify non-specific binding, which may explain variability in cell-based vs. enzymatic assays .

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) reduces apparent potency in longer-duration assays .

Advanced: What pharmacokinetic models predict in vivo efficacy?

Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate logP (≈2.5), plasma protein binding (≥90%), and hepatic clearance data from rat liver microsomes to simulate oral bioavailability .

- Xenograft studies : Administer the compound orally (e.g., 50 mg/kg/day in immunodeficient mice with K562 tumors) and monitor tumor regression kinetics, referencing protocols from .

- BBB permeability : Use MDCK-MDR1 monolayers to assess passive diffusion and P-gp efflux ratios, critical for CNS-targeted applications .

Advanced: How can target engagement be confirmed in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to monitor target protein stabilization (e.g., Abl kinase) via Western blot or AlphaScreen .

- Photoaffinity labeling : Synthesize a probe with a diazirine tag at the carboxamide position for UV-induced crosslinking, followed by pull-down and LC-MS/MS identification .

- CRISPR knockouts : Generate Abl/Src-deficient cell lines and compare compound efficacy to wild-type controls to confirm on-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.